molecular formula C19H19N3O2 B4569231 10-(4-methoxyphenyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

10-(4-methoxyphenyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

Cat. No.: B4569231
M. Wt: 321.4 g/mol
InChI Key: NPSUQKZMFXCDRE-UHFFFAOYSA-N
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Description

10-(4-methoxyphenyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.147726857 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Derivatives Development Research into similar compounds highlights a focus on the synthesis and characterization of novel benzodiazepine derivatives with potential pharmacological properties. For instance, studies have outlined methods for creating fused 1,5-benzodiazepines and exploring their chemical properties and reactivity. Such research endeavors contribute to the broader understanding of benzodiazepine frameworks and their potential utility in developing new therapeutic agents. (Khodairy, 2005)

Pharmacological Interest and Potential Applications The exploration of nitrogen-containing heterocyclic compounds, including the synthesis of novel tetracyclic rings of pharmaceutical interest, underlines the significant potential of such compounds in medical research. These studies aim to expand the repertoire of compounds with possible therapeutic applications, such as novel antidepressants or anticonvulsants, by exploring the unique properties of benzodiazepine derivatives. (Stefancich, Artico, & Silvestri, 1992)

Chemical Structure and Crystallography Investigations into the molecular and crystal structures of benzodiazepines reveal the importance of these compounds in understanding the relationship between molecular conformation and pharmacological activity. Detailed structural analyses help in designing compounds with desired biological activities by elucidating the geometrical requirements for binding to biological targets. (Rodríguez et al., 2008)

Antiviral Research Benzodiazepine derivatives have also been explored for their potential antiviral properties, particularly against HIV-1. The development of non-nucleoside inhibitors of HIV-1 reverse transcriptase showcases the application of benzodiazepines in addressing significant global health challenges. This research demonstrates the versatility of benzodiazepine derivatives in medicinal chemistry, extending beyond their traditional use in anxiety and sleep disorders to potential roles in antiviral therapy. (Hargrave et al., 1991)

Central Nervous System (CNS) Applications The investigation into benzodiazepine derivatives extends into their effects on the CNS, including potential anxiolytic properties and mechanisms of action. Such studies are crucial for developing new therapeutic agents for treating CNS disorders, highlighting the broad therapeutic potential of these compounds. (Atack et al., 2005)

Properties

IUPAC Name

6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydropyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-13-9-7-12(8-10-13)18-17-14(4-2-6-16(17)23)21-15-5-3-11-20-19(15)22-18/h3,5,7-11,18,21H,2,4,6H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSUQKZMFXCDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(N2)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
10-(4-methoxyphenyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Reactant of Route 2
Reactant of Route 2
10-(4-methoxyphenyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Reactant of Route 3
10-(4-methoxyphenyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Reactant of Route 4
10-(4-methoxyphenyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Reactant of Route 5
10-(4-methoxyphenyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Reactant of Route 6
10-(4-methoxyphenyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

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